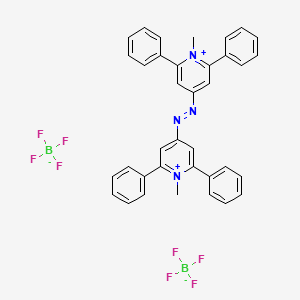
(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene linkage between two pyridinium units, each substituted with phenyl groups, and is paired with tetrafluoroborate anions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate typically involves the reaction of 1-methyl-2,6-diphenylpyridinium salts with a diazene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the diazene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form different products.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of pyridinium derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the pyridinium units.
Scientific Research Applications
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene linkage and pyridinium units can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Azobis(4-cyanovaleric acid): Another diazene compound with different substituents.
Azobenzene: A simpler diazene compound with phenyl groups directly attached to the diazene linkage.
Methyl Orange: A diazene compound used as a pH indicator.
Uniqueness
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is unique due to its specific structural features, such as the combination of pyridinium units and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a complex organic compound with significant potential in biological applications. Its structure features a diazene moiety that may contribute to its biological activity, particularly in the context of nitric oxide (NO) release and related pharmacological effects. This article explores the biological activity of this compound through available literature, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Information
- Molecular Formula : C36H30N4
- SMILES : C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=N+C)C5=CC=CC=C5)C6=CC=CC=C6
The compound's biological activity is primarily attributed to its ability to release nitric oxide (NO), a signaling molecule involved in various physiological processes. The diazene structure is known to facilitate NO release under physiological conditions, which can lead to vasodilation and modulation of inflammatory responses.
Nitric Oxide Release
Research indicates that compounds with similar diazene structures can release NO effectively when incubated in biological media. For example, studies on related compounds demonstrated that they could release significant amounts of NO upon interaction with serum proteins, suggesting a potential for therapeutic applications in cardiovascular diseases and inflammation management .
Biological Activity and Therapeutic Potential
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by modulating cyclooxygenase (COX) activity. The ability to release NO may enhance their anti-inflammatory properties by promoting vasodilation and reducing tissue damage during inflammatory responses .
- Antimicrobial Properties : The presence of positively charged pyridinium groups may impart antimicrobial properties to the compound. Studies on related pyridinium derivatives have demonstrated efficacy against various bacterial strains .
Data Tables
Properties
CAS No. |
54787-29-0 |
|---|---|
Molecular Formula |
C36H30B2F8N4 |
Molecular Weight |
692.3 g/mol |
IUPAC Name |
bis(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)diazene;ditetrafluoroborate |
InChI |
InChI=1S/C36H30N4.2BF4/c1-39-33(27-15-7-3-8-16-27)23-31(24-34(39)28-17-9-4-10-18-28)37-38-32-25-35(29-19-11-5-12-20-29)40(2)36(26-32)30-21-13-6-14-22-30;2*2-1(3,4)5/h3-26H,1-2H3;;/q+2;2*-1 |
InChI Key |
KXYHMUVSLIVUHZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















